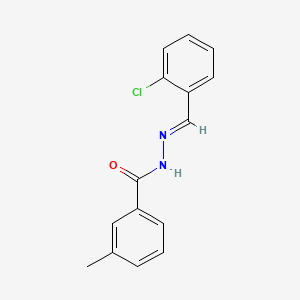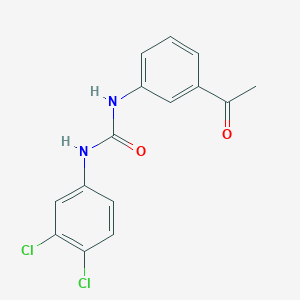methanone](/img/structure/B5556433.png)
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone" is a complex heterocyclic structure that includes multiple functional groups such as oxadiazole, triazole, and methanone moieties. Its synthesis and analysis involve intricate chemical processes, providing insights into its molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with oxadiazole and triazole rings can be synthesized through cyclization reactions, using appropriate starting materials and conditions. A related synthesis involved the preparation of Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole, indicating a potential pathway for incorporating the oxadiazole unit into more complex structures (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through techniques like X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of a related compound was determined by X-ray diffraction, highlighting the importance of structural characterization in understanding the molecular geometry and electronic distribution (Cao et al., 2010).
Chemical Reactions and Properties
Compounds with oxadiazole and triazole rings are known for their reactivity towards various chemical agents, potentially undergoing reactions like nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of amino groups can further enhance their reactivity, allowing for functionalization and derivatization. The Schiff base formation, as demonstrated in compounds containing oxadiazole units, is one such example of their chemical reactivity (Kakanejadifard et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Buscemi et al. (2000) describes a photochemical methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, which are structurally related to the chemical compound . These compounds were prepared by irradiation of related oxadiazoles in methanol and in the presence of ammonia or primary aliphatic amines (Buscemi, Pace, & Vivona, 2000).
- Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related 1,2,4-triazole derivatives, highlighting the relevance of these compounds in chemical synthesis and their structural characterization (Moreno-Fuquen et al., 2019).
Antibacterial and Antifungal Applications
- Pandya et al. (2019) synthesized a library of compounds structurally similar to the target chemical, showing significant antibacterial and antifungal activities. These findings underscore the potential biomedical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).
- Another study by Kakanejadifard et al. (2013) on Schiff base compounds structurally similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Theoretical and Computational Studies
- Shahana and Yardily (2020) conducted structural optimization and theoretical vibrational spectra interpretation using density functional theory for similar compounds. These studies provide insights into the molecular properties and potential applications of such chemicals (Shahana & Yardily, 2020).
- Joshi et al. (2014) performed docking experiments and comparative molecular field analysis on phenoxy triazole derivatives, structurally related to the compound , to understand their interaction with biological targets (Joshi, Kumar, More, & Aminabhavi, 2014).
Eigenschaften
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c18-16-17(21-25-20-16)23-14(11-7-3-1-4-8-11)13(19-22-23)15(24)12-9-5-2-6-10-12/h1-10H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIRIRKJITLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)



![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)
![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)
